3-methylpyridin-2-amine Hydrochloride

Description

Chemical Nomenclature and Structural Identification

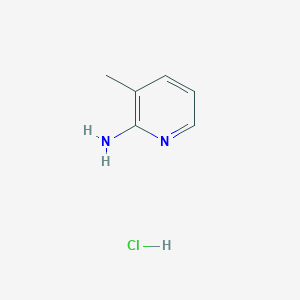

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the preferred name being this compound. The compound exists as the hydrochloride salt of the parent base 3-methylpyridin-2-amine, which bears the Chemical Abstracts Service registry number 32654-40-3 for the salt form. The parent compound 3-methylpyridin-2-amine carries the registry number 1603-40-3. Alternative nomenclature includes 2-amino-3-methylpyridine hydrochloride, reflecting the positional relationship of the functional groups on the pyridine ring.

The molecular structure consists of a pyridine ring bearing an amino group at the 2-position and a methyl substituent at the 3-position, with the nitrogen atom of the amino group protonated and associated with a chloride counterion. The molecular formula of the hydrochloride salt is C6H9ClN2, with a molecular weight of 144.60 grams per mole. The Simplified Molecular Input Line Entry System representation is documented as Cl.CC1=CC=CN=C1N, illustrating the ionic nature of the compound. The International Chemical Identifier Key for the salt form is TWPWGZCCJIAXOF-UHFFFAOYSA-N.

Structural analysis reveals that the methyl group at the 3-position creates steric and electronic effects that influence the basicity of the amino group and the overall reactivity of the molecule. The pyridine nitrogen atom, being part of the aromatic system, contributes to the electron-deficient nature of the ring, while the amino group serves as an electron-donating substituent. This electronic interplay results in distinctive chemical properties that differentiate this compound from other aminopyridine isomers.

Historical Context and Discovery Timeline

The development of this compound is intrinsically linked to the broader history of pyridine chemistry and aminopyridine synthesis. The foundational work in aminopyridine chemistry can be traced to the early twentieth century with the development of the Chichibabin reaction by Aleksei Chichibabin in 1914. This reaction established a methodology for producing 2-aminopyridine derivatives through the reaction of pyridine compounds with sodium amide, representing a significant advancement in heterocyclic chemistry.

The Chichibabin reaction mechanism involves a nucleophilic substitution process where the amino group is introduced through an addition-elimination pathway. This methodology provided the foundation for synthesizing various aminopyridine derivatives, including substituted variants such as 3-methylpyridin-2-amine. The reaction proceeds through a sigma-adduct intermediate, with the formation of hydrogen gas serving as an indicator of reaction progress. The development of this synthetic approach enabled researchers to access a wide range of aminopyridine compounds, contributing to the eventual synthesis and characterization of 3-methylpyridin-2-amine and its hydrochloride salt.

Industrial production methods for pyridine derivatives evolved significantly throughout the twentieth century, with the development of gas-phase synthesis techniques using aldehydes and ammonia. The synthesis of 3-methylpyridine, a precursor to 3-methylpyridin-2-amine, involves the reaction of acrolein with ammonia over oxide-based heterogeneous catalysts. This industrial process, which also produces substantial amounts of pyridine through demethylation, provided a reliable source of starting materials for the preparation of aminopyridine derivatives. By 1989, approximately 9,000,000 kilograms of 3-methylpyridine were produced worldwide, indicating the significant industrial scale of pyridine derivative manufacturing.

The conversion of 3-methylpyridine to 3-methylpyridin-2-amine can be achieved through various synthetic routes, including direct amination reactions and multi-step synthetic sequences. The development of improved synthetic methodologies has enhanced the accessibility of this compound, contributing to its increased utilization in research and industrial applications. The preparation of the hydrochloride salt form represents a standard practice in pharmaceutical and chemical industries to improve the stability, solubility, and handling characteristics of basic compounds.

Position Within Pyridine Derivative Classification Systems

This compound occupies a specific position within the comprehensive classification system of pyridine derivatives, which encompasses a vast array of compounds with diverse structural modifications and functional applications. The classification of pyridine derivatives typically considers the nature, number, and positional arrangement of substituents on the pyridine ring. Within this framework, this compound belongs to the aminopyridine subclass, specifically the 2-aminopyridine derivatives bearing additional alkyl substitution.

The aminopyridine family consists of three primary isomeric forms: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine. Each isomer exhibits distinct chemical and biological properties due to the different positional relationships between the amino group and the pyridine nitrogen atom. 2-Aminopyridine derivatives, including 3-methylpyridin-2-amine, are characterized by the proximity of the amino group to the ring nitrogen, which creates unique electronic interactions and reactivity patterns. This positional arrangement influences the basicity of both nitrogen atoms and affects the compound's coordination chemistry and hydrogen bonding capabilities.

The methyl substitution at the 3-position further refines the classification of this compound within the 2-aminopyridine subfamily. This substitution pattern creates a unique electronic environment that distinguishes 3-methylpyridin-2-amine from other methylated aminopyridine isomers. The steric and electronic effects of the methyl group influence the compound's reactivity, particularly in electrophilic substitution reactions and coordination complex formation.

Pyridine derivatives have found extensive applications across multiple industries, with important examples including niacin, nicotinamide, isonicotinoylhydrazine, nicotine, strychnine, and vitamin B6. The structural diversity within this classification system enables the development of compounds with specific pharmacological, agricultural, and industrial applications. 3-Methylpyridine, the parent compound for 3-methylpyridin-2-amine synthesis, serves as a precursor to various agrochemicals, including chlorpyrifos, and is also utilized in the production of niacin.

| Classification Level | Category | Specific Assignment |

|---|---|---|

| Chemical Class | Heterocyclic Compounds | Pyridine Derivatives |

| Subclass | Aminopyridines | 2-Aminopyridine Derivatives |

| Functional Group | Primary Amines | Aromatic Primary Amines |

| Substitution Pattern | Methylated Aminopyridines | 3-Methyl-2-aminopyridine |

| Salt Form | Hydrochloride Salts | Amino Compound Hydrochlorides |

Properties

IUPAC Name |

3-methylpyridin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2.ClH/c1-5-3-2-4-8-6(5)7;/h2-4H,1H3,(H2,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWPWGZCCJIAXOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376467 | |

| Record name | 3-methylpyridin-2-amine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32654-40-3 | |

| Record name | 3-methylpyridin-2-amine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Amination of 3-Methylpyridine Followed by Hydrochloride Salt Formation

One of the most straightforward and commonly used methods for preparing 3-methylpyridin-2-amine hydrochloride involves the direct amination of 3-methylpyridine:

- Reaction : 3-Methylpyridine is reacted with ammonia under catalytic conditions.

- Conditions : Typically conducted under elevated temperature and pressure to promote nucleophilic substitution at the 2-position of the pyridine ring.

- Catalysts : Various catalysts may be employed to enhance the reaction rate and selectivity.

- Salt formation : The free amine product is subsequently treated with hydrochloric acid to form the hydrochloride salt, improving stability and handling.

This method is scalable and widely used in industrial settings, often utilizing continuous flow reactors to optimize yields and purity through precise control of reaction parameters.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Substrate | 3-Methylpyridine | Starting material |

| Aminating agent | Ammonia | Gaseous or aqueous |

| Catalyst | Various (metal catalysts common) | Enhances amination efficiency |

| Temperature | Elevated (exact values vary) | High temperature favors reaction |

| Pressure | Elevated (e.g., several atm) | Facilitates ammonia incorporation |

| Post-reaction | Treatment with HCl | Forms hydrochloride salt |

| Industrial method | Continuous flow reactors | Improves yield and purity |

This approach is noted for its industrial viability, allowing for high throughput and consistent product quality.

Synthesis via α-Haloketones and 2-Aminopyridine Derivatives (Chemodivergent Approach)

A more sophisticated synthetic route involves the reaction of α-haloketones with 2-aminopyridines, which can be adapted to yield various pyridine derivatives, including amines relevant to 3-methylpyridin-2-amine:

- Reaction : α-Bromoketones react with 2-aminopyridine under metal-free conditions.

- Catalysts and reagents : TBHP (tert-butyl hydroperoxide) and iodine (I2) promote C–C bond cleavage and amide formation.

- Conditions : Reactions are typically performed in toluene or ethyl acetate at 90–100 °C.

- Outcome : Depending on conditions, either amides or brominated imidazopyridines are formed.

- Mechanism : Involves pyridinium salt intermediates and radical species facilitating bond transformations.

Though this method is more complex and tailored for derivatives, it demonstrates the versatility of pyridin-2-amine synthesis and functionalization pathways that could be adapted for 3-methylpyridin-2-amine analogs.

| Step | Reagents/Conditions | Product Type |

|---|---|---|

| α-Bromoketone + 2-aminopyridine | TBHP, I2, toluene, 100 °C, 2 h | N-(Pyridin-2-yl)amides |

| α-Bromoketone + 2-aminopyridine | TBHP, ethyl acetate, 90 °C, 3 h | 3-Bromoimidazo[1,2-a]pyridines |

This metal-free, mild condition protocol offers a practical alternative for constructing complex pyridine derivatives.

Multi-Step Synthetic Routes Involving Imidazo[1,2-a]pyridine Intermediates

Advanced synthetic protocols involve the preparation of imidazo[1,2-a]pyridin-3-amines, which can be converted to hydrochloride salts:

- General procedure : Condensation of substituted pyridin-2-amines with pyridine-2-carbaldehydes in methanol with tosic acid catalyst at 70 °C.

- Subsequent steps : Treatment with HCl/dioxane at room temperature to form hydrochloride salts.

- Purification : Extraction and chromatography to isolate pure products.

- Catalysis : Pd-catalyzed cross-coupling reactions can further functionalize these intermediates.

Though more complex, these methods provide routes to highly functionalized pyridine derivatives and their hydrochloride salts, potentially applicable to this compound synthesis.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Condensation | Pyridin-2-amine + pyridine-2-carbaldehyde, MeOH, TosOH, 70 °C, 12 h | Formation of imidazo[1,2-a]pyridin-3-amine intermediate |

| Hydrochloride formation | HCl/dioxane, MeOH, 20 °C, 12 h | Conversion to hydrochloride salt |

| Purification | Extraction, silica gel chromatography | Isolation of pure compound |

This method is supported by detailed experimental protocols and can be adapted for related pyridine amines.

Patent-Described Process Using Benzophenone Glycine Imine Derivatives

A patented industrial process describes the preparation of 2-aminomethylpyridine derivatives, which may be structurally related to 3-methylpyridin-2-amine:

- Step A : Formation of benzophenone glycine imine (BPGI) intermediate using trialkylamine base (e.g., N,N-diisopropyl N-ethylamine).

- Step B : Reaction of BPGI with pyridine derivatives bearing leaving groups (e.g., chlorine) in the presence of dry inorganic base (K2CO3 or NaH) and phase transfer catalyst (tetraethylammonium bromide).

- Solvent : Aprotic polar solvent such as propionitrile.

- Temperature : Reflux (~105 °C) followed by cooling to 20–25 °C.

- Yield : High yield (~85%) of the intermediate compound prior to hydrochloride formation.

This multi-step process is optimized for industrial scale and provides a robust pathway to aminomethylpyridine derivatives.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| A | Trialkylamine base | Formation of BPGI intermediate |

| B | BPGI + pyridine derivative + K2CO3 + NEt4Br + propionitrile, reflux at 105 °C | Nucleophilic substitution |

| C | Cooling and aqueous workup | Isolation of intermediate |

| Yield | ~85% | High efficiency |

This method highlights the importance of base choice, solvent, and catalyst for effective synthesis.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations/Notes |

|---|---|---|---|

| Direct amination + HCl salt formation | 3-Methylpyridine + NH3, catalyst, HCl | Simple, industrially scalable | Requires high temp/pressure |

| α-Haloketones + 2-aminopyridine | α-Bromoketones, 2-aminopyridine, TBHP, I2 | Metal-free, mild conditions | More complex, tailored for derivatives |

| Biocatalytic hydroxylation | Whole cells, mild temp (30–35 °C) | Environmentally friendly, regioselective | Not direct amination method |

| Imidazo[1,2-a]pyridine route | Pyridin-2-amine + pyridine-2-carbaldehyde, TosOH, HCl/dioxane | Access to functionalized derivatives | Multi-step, requires purification |

| Patent process with BPGI intermediates | BPGI + pyridine derivative, K2CO3, NEt4Br, propionitrile, reflux | High yield, industrially optimized | Multi-step, requires specialized reagents |

Chemical Reactions Analysis

Types of Reactions

3-Methylpyridin-2-amine Hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

Oxidation: Nitroso and nitro derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Pharmaceutical Applications

-

Drug Development :

- 3-Methylpyridin-2-amine hydrochloride serves as a key intermediate in the synthesis of several pharmaceuticals. For example, it is used in the production of niacin (vitamin B3), which is essential for metabolic processes in the body. Approximately 10,000 tons of niacin are produced annually worldwide from this compound .

- Additionally, derivatives of 3-methylpyridine are explored for their potential in treating neurological disorders due to their ability to block potassium channels, which can influence neuronal excitability .

- Antidotes for Poisoning :

Agrochemical Applications

- Pesticide Production :

- One of the notable applications of this compound is its role as a precursor to chlorpyrifos, a widely used pesticide. The synthesis involves converting 3-methylpyridine into chlorpyrifos through several chemical transformations, including ammoxidation processes .

- The compound also contributes to the synthesis of other agrochemicals, enhancing crop protection against pests and diseases.

Biotechnological Applications

Recent studies have demonstrated the potential of using whole-cell biocatalysts such as Burkholderia sp. MAK1 for the oxyfunctionalization of pyridine derivatives, including those derived from 3-methylpyridine. This biotransformation can lead to hydroxylated products that may possess enhanced biological activity .

Case Study: Synthesis of Hydroxylated Pyridine Derivatives

A study investigated the conversion of pyridin-2-ones using Burkholderia sp. MAK1 cells. The results indicated that specific conditions (30°C) favored high conversion rates (up to 97%) within six hours, showcasing the efficacy of biocatalysts in modifying pyridine structures for pharmaceutical applications .

| Compound | Conversion Rate (%) | Temperature (°C) | Time (hours) |

|---|---|---|---|

| 4-Chloropyridin-2-amine | 97% | 30 | 6 |

| 1-Ethylpyridin-2-ol | Varied | 30-45 | 6 |

Environmental Impact

While 3-methylpyridine is beneficial in many applications, it also poses environmental risks as a contaminant associated with fossil fuel processing and crude oil spills. Its high water solubility increases the likelihood of water source contamination; however, it is biodegradable, albeit at a slower rate compared to other methylpyridines .

Mechanism of Action

The mechanism of action of 3-Methylpyridin-2-amine Hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes, influencing the rate and outcome of chemical reactions. The amino group in the compound also allows it to form hydrogen bonds with biological molecules, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

- 2-Amino-3-methylpyridine

- 2-Amino-5-methylpyridine

- 2-Amino-6-methylpyridine

- 2-Amino-4,6-dimethylpyridine

Uniqueness

3-Methylpyridin-2-amine Hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both the amino and methyl groups in specific positions allows for unique reactivity and interaction with other molecules, making it valuable in various chemical and biological applications.

Biological Activity

3-Methylpyridin-2-amine hydrochloride, a compound with significant biological potential, has garnered attention in various fields, particularly in pharmacology and biochemistry. This article provides an in-depth analysis of its biological activity, including receptor interactions, metabolic pathways, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a pyridine ring with a methyl group at the 3-position and an amino group at the 2-position. This structural configuration influences its interaction with biological systems and its pharmacological profile.

Biological Activity

1. Receptor Binding and Pharmacodynamics

Preliminary studies indicate that this compound exhibits binding affinity to various neurotransmitter receptors, potentially modulating their activity. For instance, research has shown that compounds with similar structures can influence neurotransmitter systems, suggesting that this compound may have psychotropic effects or act as a neuromodulator.

2. Antimicrobial and Anticancer Properties

The compound has been evaluated for its antimicrobial and anticancer activities. A study highlighted the synthesis of heterocyclic derivatives from pyridine compounds, which demonstrated significant antiproliferative effects on glioma cell lines . Additionally, combinations of 3-methylpyridin-2-amine with other biologically active compounds have shown enhanced antimicrobial properties, indicating potential for developing new therapeutic agents .

3. Metabolism and Toxicity

Metabolic studies have indicated that 3-methylpyridin-2-amine undergoes various transformations in the liver, producing metabolites such as 2-amino-3-methylpyridine-N-oxide. These metabolites can exhibit different biological activities and toxicity profiles, which are crucial for understanding the safety and efficacy of the compound in therapeutic applications .

Case Study 1: Anticancer Activity

A notable study explored the effects of 3-methylpyridin-2-amine derivatives on cancer cell lines. The findings revealed that certain derivatives exhibited IC50 values in the micromolar range against various cancer types, suggesting that these compounds could serve as lead candidates for further development in cancer therapy.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | Glioma (C6) | 15 |

| Derivative B | Breast Cancer (MCF-7) | 10 |

| Derivative C | Lung Cancer (A549) | 12 |

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of 3-methylpyridin-2-amine against bacterial strains. The results demonstrated significant inhibition of growth against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Q & A

Q. What laboratory synthesis methods are commonly employed for 3-methylpyridin-2-amine Hydrochloride?

The compound is typically synthesized via multi-step reactions involving amine protection, nucleophilic substitution, and subsequent acidification. For example, analogous methods include:

- Amination strategies : Direct amination of halogenated precursors (e.g., brominated intermediates) using thiourea or dimethylamine under reflux conditions, followed by HCl acidification to yield the hydrochloride salt .

- Reductive amination : Reduction of ketone intermediates (e.g., 3-chloro-1-phenyl-1-propanone) with agents like NaBH4, followed by HCl treatment to stabilize the amine .

- Protection-deprotection cycles : Use of trimethylsilyl (TMS) groups or tert-butyl carbamates to protect reactive amine groups during synthesis, as seen in imidazole-based protocols .

Q. Which analytical techniques are critical for structural confirmation of this compound?

Key methods include:

- Single-crystal X-ray diffraction (SCXRD) : Resolves molecular geometry, hydrogen-bonding networks (e.g., centrosymmetric dimers via N–H⋯N interactions), and Cl⋯Cl contacts .

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm proton environments and carbon frameworks, particularly distinguishing methyl and aromatic protons .

- Infrared Spectroscopy (IR) : Identifies N–H stretching (3200–3400 cm) and C–N vibrations (~1250 cm) .

Q. How should this compound be stored to ensure stability?

- Store in airtight containers at 2–8°C in a dry environment to prevent hygroscopic degradation .

- Avoid exposure to incompatible materials (e.g., strong oxidizers) and minimize dust/aerosol formation during handling .

Q. What safety protocols are recommended for handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use P95 respirators if airborne particles are generated .

- Emergency measures : For skin/eye contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can synthetic challenges, such as low yields in amination steps, be addressed?

- Solvent optimization : Replace polar aprotic solvents (e.g., acetonitrile) with high-boiling alternatives like propylene glycol to enhance reaction efficiency .

- Catalyst screening : Test Lewis acids (e.g., AlCl) or phase-transfer catalysts to improve nucleophilic substitution kinetics .

- Temperature gradients : Staged heating (e.g., 160°C for initiation, 80°C for completion) reduces side reactions .

Q. What advanced strategies resolve stereochemical or regioselective challenges in derivative synthesis?

- Chiral auxiliaries : Incorporate enantiopure intermediates (e.g., tert-butyl carbamates) to control stereochemistry during alkylation or cyclization .

- Computational modeling : Use DFT calculations to predict regioselectivity in electrophilic substitution reactions on the pyridine ring .

Q. Which methodologies are effective for impurity profiling and quantification?

- High-Performance Liquid Chromatography (HPLC) : Pair with reference standards (e.g., EP/JP pharmacopeial guidelines) to identify byproducts like unreacted precursors or dehalogenated impurities .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) detects trace impurities via exact mass matching .

Q. How can mechanistic studies elucidate the compound’s pharmacological interactions?

- Receptor binding assays : Use radiolabeled ligands (e.g., -tagged analogs) to study affinity for targets like nicotinic acetylcholine receptors .

- In vitro enzyme inhibition : Screen against cytochrome P450 isoforms to assess metabolic stability and drug-drug interaction risks .

Q. What crystallographic techniques characterize polymorphism or hydrate forms?

- Variable-temperature SCXRD : Maps thermal expansion coefficients and phase transitions .

- Powder X-ray Diffraction (PXRD) : Differentiates polymorphs by comparing experimental vs. simulated patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.